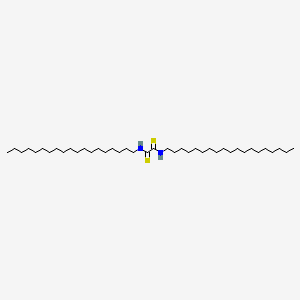
Oxamide, N,N'-dinonadecyldithio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxamide, N,N’-dinonadecyldithio- is an organic compound with the molecular formula C40H80N2S2 and a molecular weight of 653.34 g/mol It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by nonadecyl and dithio groups
Méthodes De Préparation
The synthesis of Oxamide, N,N’-dinonadecyldithio- typically involves the reaction of oxamide with nonadecyl and dithio reagents under specific conditions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Oxamide, N,N’-dinonadecyldithio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithio groups to thiols or disulfides.
Substitution: The nonadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Applications De Recherche Scientifique
Oxamide, N,N’-dinonadecyldithio- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used as a stabilizer in polymer production and as an additive in lubricants to enhance performance.
Mécanisme D'action
The mechanism of action of Oxamide, N,N’-dinonadecyldithio- involves its ability to form stable complexes with metal ions and other molecules. The nonadecyl and dithio groups provide steric and electronic effects that enhance the compound’s binding affinity. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Oxamide, N,N’-dinonadecyldithio- can be compared with other similar compounds such as:
Oxamide: The parent compound, which lacks the nonadecyl and dithio groups.
N,N’-Dinitroxamide: A nitrated derivative with different chemical properties and applications.
Bis(2-nitratoethyl) oxamide: Another derivative with energetic properties used in propellants. The uniqueness of Oxamide, N,N’-dinonadecyldithio- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
63867-43-6 |
|---|---|
Formule moléculaire |
C40H80N2S2 |
Poids moléculaire |
653.2 g/mol |
Nom IUPAC |
N,N'-di(nonadecyl)ethanedithioamide |
InChI |
InChI=1S/C40H80N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-39(43)40(44)42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3,(H,41,43)(H,42,44) |
Clé InChI |
HZDFFDNCUFJBKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)

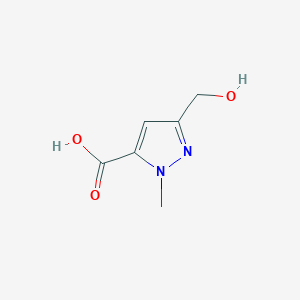
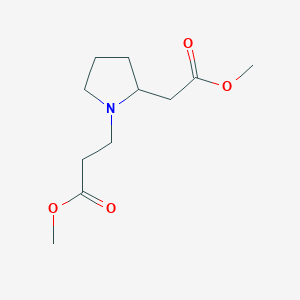
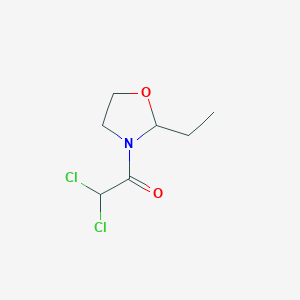
![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)
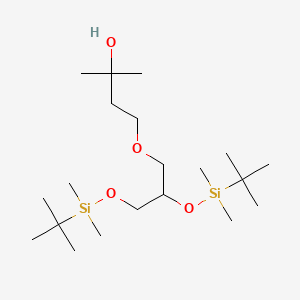
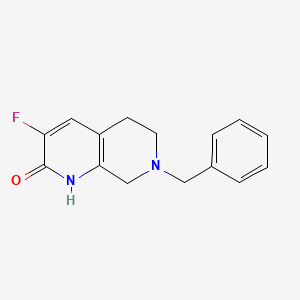
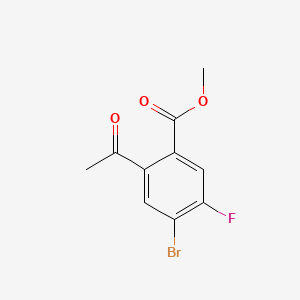
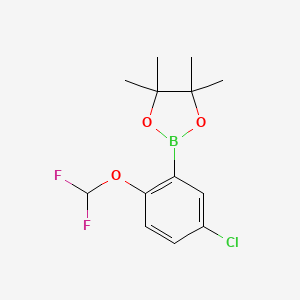
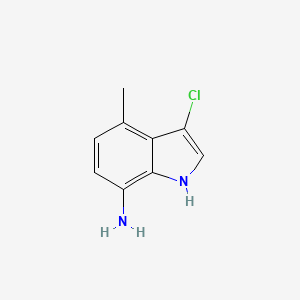
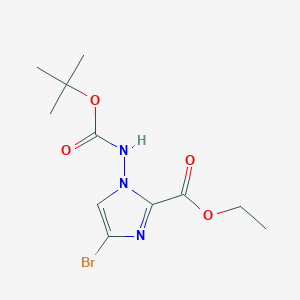
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)

